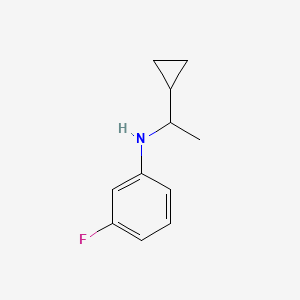

N-(1-cyclopropylethyl)-3-fluoroaniline

Description

N-(1-cyclopropylethyl)-3-fluoroaniline is an aromatic amine derivative characterized by a 3-fluoro-substituted aniline core and a 1-cyclopropylethyl group attached to the nitrogen atom. The compound’s molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol (calculated).

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3-fluoroaniline |

InChI |

InChI=1S/C11H14FN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |

InChI Key |

ZTUYKCVGFLQVFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with a cyclopropyl ethyl halide under basic conditions. A common method includes:

Starting Materials: 3-fluoroaniline and 1-cyclopropylethyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The mixture is stirred and heated, allowing the nucleophilic substitution reaction to occur, forming this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding aniline derivatives with oxidized side chains.

Reduction: Formation of cyclopropylethyl aniline.

Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoroaniline involves its interaction with specific molecular targets, potentially including enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s efficacy in biological systems. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1-cyclopropylethyl)-3-fluoroaniline with structurally or functionally related compounds, focusing on substituents, synthesis, and applications:

Key Comparative Insights:

Steric Influence: The cyclopropylethyl group imposes greater steric hindrance than linear alkyl chains (e.g., propanamide in ), which may limit rotational freedom and enhance binding specificity in target interactions .

Synthesis and Yield :

- N-(1,1-Difluoropropan-2-ylidene)-3-fluoroaniline () was synthesized in 91% yield, highlighting the efficiency of fluorinated ketones in condensation reactions. In contrast, N-(1-cyclopropylethyl)-4-methoxyaniline required 20 hours for 90% yield, suggesting cyclopropylethyl groups may slow reaction kinetics .

Applications :

- Biomedical : Compounds releasing 3-fluoroaniline (e.g., ) are used in enzymatic assays due to fluorine’s detection sensitivity in GC-MS. The target compound’s stability could make it a superior intermediate for fluorinated drug candidates .

- Agrochemicals : Fluorinated analogs like N-(1,1-Difluoropropan-2-ylidene)-3-fluoroaniline demonstrate the role of fluorine in enhancing pesticidal activity through improved membrane permeability .

Research Findings and Data

- Thermal Stability : While direct data for this compound is lacking, related fluorinated anilines (e.g., coumarin derivatives in ) show decomposition above 300°C, suggesting similar thermal resilience .

Biological Activity

N-(1-cyclopropylethyl)-3-fluoroaniline is an organic compound that has garnered attention in biological research for its potential applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound features a cyclopropyl group and a fluorine atom attached to an aniline structure. Its molecular formula can be represented as CHFN, with a molecular weight of approximately 169.21 g/mol. The presence of the cyclopropyl group contributes to the compound's rigidity, while the fluorine atom enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely influenced by its structural features. The fluorine atom can enhance binding affinity to various enzymes and receptors, while the cyclopropyl group may stabilize the molecule's conformation, affecting its interaction dynamics. This compound is hypothesized to modulate enzyme activity and receptor signaling pathways, which are critical for therapeutic efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a potential role as an antimicrobial agent. The fluorine substitution is believed to play a crucial role in enhancing the compound's interaction with microbial targets.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural rigidity provided by the cyclopropyl moiety may enhance its selectivity toward cancerous cells compared to normal cells.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study 1 : A recent study evaluated the compound's binding affinity to various enzymes involved in metabolic pathways. Results indicated a moderate binding affinity (IC values ranging from 5 to 15 µM) against specific targets, highlighting its potential as a lead compound in drug development.

- Study 2 : Another investigation assessed its anticancer activity using human cancer cell lines. The compound showed promising results with IC values below 10 µM in several tested lines, indicating significant cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-Cyclopropylethyl)-2-fluoroaniline | Fluorine at position 2 | Potentially different biological activities |

| N-(1-Cyclopropylethyl)-4-fluoroaniline | Fluorine at position 4 | Variations in receptor selectivity |

| N-(1-Cyclopropylethyl)-2-methylaniline | Lacks fluorine | Different chemical reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.